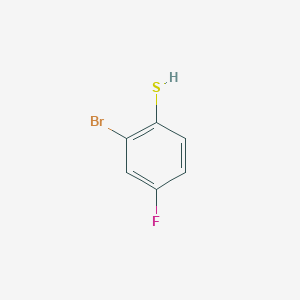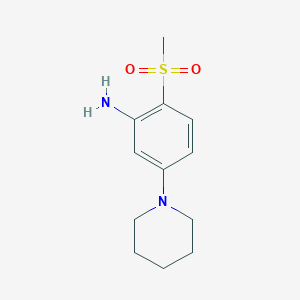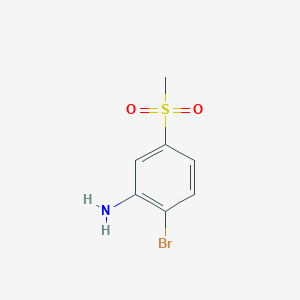![molecular formula C13H17FN2O3S B1328685 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide CAS No. 914637-63-1](/img/structure/B1328685.png)
1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C13H17FN2O3S and its molecular weight is 300.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Aurora Kinase Inhibitor
1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide has been identified as a potential Aurora kinase inhibitor. These inhibitors can be significant in the treatment of cancer by inhibiting Aurora A, a protein involved in the regulation of mitosis (ロバート ヘンリー,ジェームズ, 2006).
Soluble Epoxide Hydrolase Inhibitors
Compounds similar to this compound have been identified as inhibitors of soluble epoxide hydrolase. These compounds have been explored for their potential in treating various diseases due to their influence on epoxide derived from linoleic acid, indicating their applicability in vivo disease models (R. Thalji et al., 2013).
Antileukemic Activity
Derivatives of piperidine, which includes this compound, have been synthesized and shown to possess antileukemic activity. These compounds have been effective in inhibiting the growth of human leukemia cells, suggesting their potential as therapeutic agents in leukemia treatment (K. Vinaya et al., 2011).
Na+/H+ Antiporter Inhibitors
Related compounds have been studied for their role as Na+/H+ antiporter inhibitors, particularly in the context of cardiac ischemia and reperfusion. They have shown potential for use as an adjunctive therapy in the treatment of acute myocardial infarction, demonstrating the cardioprotective nature of these compounds (M. Baumgarth et al., 1997).
Neuroinflammation Imaging
Certain derivatives have been developed for PET imaging of colony-stimulating factor 1 receptor (CSF1R), an emerging target for neuroinflammation imaging. This is particularly important in the study of neurodegenerative diseases like Alzheimer’s disease, highlighting the diagnostic potential of these compounds (H. Lee et al., 2022).
Anti-Acetylcholinesterase Activity
Piperidine derivatives have been evaluated for their anti-acetylcholinesterase (anti-AChE) activity, which is crucial in the treatment of diseases like Alzheimer's. These compounds, by inhibiting acetylcholinesterase, can increase acetylcholine levels in the brain, offering a therapeutic approach for dementia and related conditions (H. Sugimoto et al., 1990).
Anti-Angiogenic and DNA Cleavage
Some piperidine-4-carboxamide derivatives have shown significant anti-angiogenic and DNA cleavage activities. These properties suggest their potential as anticancer agents, capable of both inhibiting blood vessel formation and exerting cytotoxic effects (Vinaya Kambappa et al., 2017).
Mécanisme D'action
Target of Action
Similar compounds have been known to target various enzymes and receptors .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in the biochemical processes .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
Similar compounds have been known to have various biological activities, including anti-inflammatory and analgesic activities .
Action Environment
It’s known that environmental factors can significantly impact the action of similar compounds .
Orientations Futures
Propriétés
IUPAC Name |
1-(2-fluoro-4-methylsulfonylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O3S/c1-20(18,19)10-2-3-12(11(14)8-10)16-6-4-9(5-7-16)13(15)17/h2-3,8-9H,4-7H2,1H3,(H2,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRZSALPENKYPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)C(=O)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Nitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B1328604.png)
![4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B1328607.png)


![4-[4-(Ethylsulfonyl)-2-nitrophenyl]morpholine](/img/structure/B1328611.png)



![4-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-nitroaniline](/img/structure/B1328621.png)
![1-[4-(Methylsulfonyl)phenyl]piperidine-4-carbohydrazide](/img/structure/B1328623.png)
![1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328625.png)

![1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-hydroxypiperidine](/img/structure/B1328630.png)
